molecular formula C3H5NaO2S B1388358 Sodium cyclopropanesulfinate CAS No. 910209-21-1

Sodium cyclopropanesulfinate

Cat. No. B1388358
M. Wt: 128.13 g/mol
InChI Key: CQSFZPDGBPHCHV-UHFFFAOYSA-M
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Description

Sodium cyclopropanesulfinate is a chemical compound with the IUPAC name sodium cyclopropanesulfinate . It has a molecular weight of 128.13 .


Synthesis Analysis

Sodium sulfinates, including Sodium cyclopropanesulfinate, have been used as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .


Molecular Structure Analysis

The InChI code for Sodium cyclopropanesulfinate is 1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1 . The InChI key is CQSFZPDGBPHCHV-UHFFFAOYSA-M .


Chemical Reactions Analysis

Sodium sulfinates have demonstrated incredible flexible reactivity, such as being nucleophilic, electrophilic, and radical reagents by providing suitable reaction conditions . As a result, sodium sulfinates have emerged as powerful building blocks for synthesizing many valuable sulfur-containing organic compounds .

Scientific Research Applications

Sodium sulfinates, including Sodium cyclopropanesulfinate, have been used as powerful building blocks for the synthesis of organosulfur compounds . Here are some of their applications:

  • Sulfonylating, Sulfenylating, or Sulfinylating Reagents

    • Sodium sulfinates can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions .
    • They are used to prepare many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
  • Synthesis of Thiosulfonates, Sulfonamides, Sulfides, and Sulfones

    • Sodium sulfinates have been used to synthesize thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
  • Sulfonyl Radical-Triggered Ring-Closing Sulfonylation and Multicomponent Reactions

    • Sodium sulfinates have been used in sulfonyl radical-triggered ring-closing sulfonylation and multicomponent reactions .
  • Site-Selective C–H Sulfonylation, Photoredox Catalytic Transformations and Electrochemical Synthesis

    • Sodium sulfinates have been used in site-selective C–H sulfonylation, photoredox catalytic transformations, and electrochemical synthesis .

Sure, here are some additional applications of Sodium sulfinates, including Sodium cyclopropanesulfinate :

  • Preparation of Sodium Triflinate

    • Sodium triflinate (F3CSO2Na) is a type of sodium sulfinate that can be prepared using sodium sulfinates .
  • Electrochemical Synthesis

    • Sodium sulfinates have been used in electrochemical synthesis .
  • Preparation of Sulfur-Containing Compounds

    • Sodium sulfinates, including Sodium cyclopropanesulfinate, have been used to prepare many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
  • Sulfonyl Radical-Triggered Photoredox Catalysis

    • Sodium sulfinates have been used in sulfonyl radical-triggered photoredox catalysis .

Future Directions

Sodium sulfinates, including Sodium cyclopropanesulfinate, have shown significant potential in the synthesis of organosulfur compounds . Their flexible reactivity and role as versatile building blocks suggest promising future directions in the field of organosulfur chemistry .

properties

IUPAC Name

sodium;cyclopropanesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O2S.Na/c4-6(5)3-1-2-3;/h3H,1-2H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSFZPDGBPHCHV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655317
Record name Sodium cyclopropanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium cyclopropanesulfinate

CAS RN

910209-21-1
Record name Sodium cyclopropanesulfinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium cyclopropanesulfinate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium cyclopropanesulfinate
Reactant of Route 2
Sodium cyclopropanesulfinate
Reactant of Route 3
Sodium cyclopropanesulfinate

Citations

For This Compound
32
Citations
Y Yuan, S Guo - Synlett, 2011 - thieme-connect.com
… , sodium benzenesulfinate, and sodium cyclopropanesulfinate under the above-mentioned … , coupling of aryl halides with sodium cyclopropanesulfinate was investigated. Due to the …
Number of citations: 23 www.thieme-connect.com
ML Feng, LY Xi, SY Chen, XQ Yu - European Journal of …, 2017 - Wiley Online Library
… In addition, alkylsulfinates, such as sodium methanesulfinate and sodium cyclopropanesulfinate, underwent the reaction smoothly to afford corresponding indolyl alkyl sulfones 4j and …
IC Sulfones, II Cyclobutyl, C Sulfones… - SULFONE …, 1960 - search.proquest.com
… cyclopropyl sulfone was cleaved with sodium methoxide to give isobutylene and sodium cyclopropanesulfinate, The latter was converted into benzyl cyclopropyl sulfone upon treatment …
Number of citations: 0 search.proquest.com
YC Wu, SS Jiang, SZ Luo, RJ Song, JH Li - Chemical Communications, 2019 - pubs.rsc.org
… Moreover, alkyl sulfinates, including sodium methanesulfinate 2n, sodium 3-methoxy-3-oxopropane-1-sulfinate 2o and sodium cyclopropanesulfinate 2p, could be applied under this …
Number of citations: 80 pubs.rsc.org
Y Sun, A Abdukader, D Lu, H Zhang, C Liu - Green Chemistry, 2017 - pubs.rsc.org
… delight, apart from aromatic sodium sulfinates, less reactive aliphatic sodium sulfinates such as sodium methanesulfinate, sodium ethanesulfinate, and sodium cyclopropanesulfinate …
Number of citations: 95 pubs.rsc.org
Y Zhang, D Cao, X Ma, C Tang, B Wang, W Jin… - …, 2021 - Wiley Online Library
… To our delight, sodium methanesulfinate (3 t) and sodium cyclopropanesulfinate (3 u) were also showed satisfactory results, affording the corresponding products with excellent yields. …
X Yue, M Hu, X He, S Wu, JH Li - Chemical Communications, 2020 - pubs.rsc.org
… Gratifyingly, the reaction was applicable to alkylsulfinates, including sodium methanesulfinate (2n), sodium cyclopropanesulfinate (2o) and sodium 3-methoxy-3-oxopropane-1-sulfinate (…
Number of citations: 21 pubs.rsc.org
MR Mutra, J Li, YT Chen… - Chemistry–A European …, 2022 - Wiley Online Library
… Next, various sulfinates (sodium 4-(tert-butyl)benzenesulfinate (S29), sodium 4-chlorobenzenesulfinate (S30) and sodium cyclopropanesulfinate (S31) were treated under standard …
T Xu, S Wu, QN Zhang, Y Wu, M Hu, JH Li - Organic Letters, 2021 - ACS Publications
A radical-mediated three-component 1,4-sulfonylarylation of 1,3-enynes with aryl iodides and sulfinate salts using cooperative photoredox/nickel catalysis is described. This protocol …
Number of citations: 29 pubs.acs.org
Y Gao, Y Sun, X Fang, G Zhao, X Li, G Zhang… - Organic Chemistry …, 2022 - pubs.rsc.org
… Moreover, we further tested aliphatic sodium sulfinates, and were delighted to find that both chained alkyl 31–33 and sodium cyclopropanesulfinate 34 generated the desired products …
Number of citations: 7 pubs.rsc.org

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